(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithiaspiro[4.4]nonane-2-methanol is a chemical compound with the molecular formula C8H16OS2. It belongs to the family of spiro compounds and features a spiro[4.4]nonane skeleton with dithiaborane side chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiaspiro[4.4]nonane-2-methanol typically involves the use of 1,3-dithiane as a starting material. The process begins with the reaction of 1,3-dithiane with n-butyllithium in dry tetrahydrofuran under a nitrogen atmosphere. This reaction is followed by the addition of 1-bromo-3-chloropropane, which leads to the formation of the spiro compound . The reaction conditions include maintaining low temperatures using a methanol-dry ice bath and gradually raising the temperature to room temperature.
Industrial Production Methods
Industrial production methods for 1,4-Dithiaspiro[4.4]nonane-2-methanol are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dithiaspiro[4.4]nonane-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Dithiaspiro[4.4]nonane-2-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dithiaspiro[4.4]nonane-2-methanol involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique spiro structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.4]nonane-2-methanol: Contains oxygen atoms instead of sulfur atoms in the spiro ring.
1,3-Dithiane: A simpler dithiane compound used as a starting material for the synthesis of 1,4-Dithiaspiro[4.4]nonane-2-methanol.
Uniqueness
1,4-Dithiaspiro[4.4]nonane-2-methanol is unique due to its spiro[4.4]nonane skeleton with dithiaborane side chains, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
35128-31-5 |
---|---|
Molekularformel |
C8H14OS2 |
Molekulargewicht |
190.3 g/mol |
IUPAC-Name |
1,4-dithiaspiro[4.4]nonan-3-ylmethanol |
InChI |
InChI=1S/C8H14OS2/c9-5-7-6-10-8(11-7)3-1-2-4-8/h7,9H,1-6H2 |
InChI-Schlüssel |
WVUHQTLFSMXALT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)SCC(S2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.